

AC-262536: A Comprehensive Technical Guide for Researchers

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An in-depth examination of the chemical architecture, pharmacological profile, and experimental evaluation of the selective androgen receptor modulator, **AC-262536**.

This technical guide provides a detailed overview of **AC-262536**, a non-steroidal selective androgen receptor modulator (SARM) developed by Acadia Pharmaceuticals. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and scientific understanding of this compound. This document synthesizes key data on its chemical structure, properties, mechanism of action, and the experimental methodologies used for its characterization.

Chemical Structure and Physicochemical Properties

AC-262536, also known as Accadrine, is a synthetic, non-steroidal molecule designed to selectively target the androgen receptor (AR).[1] Chemically, it is a naphthalene derivative and possesses endo-exo isomerism, with the endo form being the biologically active isomer.[1]

Table 1: Chemical Identifiers for AC-262536



Identifier	Value	
IUPAC Name	4-[(1R,3S,5S)-3-hydroxy-8- azabicyclo[3.2.1]octan-8-yl]naphthalene-1- carbonitrile[1]	
CAS Number	870888-46-3 (endo form)[1]	
Molecular Formula	C18H18N2O[1]	
Molar Mass	278.355 g/mol [1]	
SMILES	OC1C[C@@H]2CCINVALID-LINK N2c3ccc(C#N)c4ccccc34[1]	
InChI Key	ATKWLNSCJYLXPF-FICVDOATSA-N[1]	

Table 2: Physicochemical Properties of AC-262536

Property	Value	
Appearance	White to off-white solid	
Purity	≥98%	
Solubility	Soluble in DMSO	
Storage	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	

Pharmacological Properties and Mechanism of Action

AC-262536 is a selective androgen receptor modulator (SARM) that acts as a partial agonist for the androgen receptor.[1][2] Its mechanism of action involves binding to the AR and modulating its activity in a tissue-selective manner, aiming to elicit the anabolic benefits of androgens with reduced androgenic side effects.[3][4]

Table 3: Pharmacodynamic Profile of AC-262536

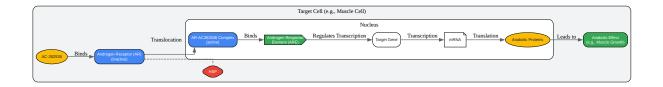


Parameter	Value	Reference Compound
Binding Affinity (Ki)	5 nM[1]	Testosterone (29 nM), DHT (10 nM)[1]
Receptor Selectivity	No significant affinity for 47 other nuclear receptors tested[1]	-
Anabolic Activity	~66% of testosterone's maximal effect (levator ani muscle)[1]	Testosterone
Androgenic Potency	~27% of testosterone's maximal effect (prostate gland) [1]	Testosterone
Luteinizing Hormone (LH) Suppression	Significant suppression in castrated rats[2]	-

Signaling Pathway

AC-262536 exerts its effects by binding to the androgen receptor, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, translocates to the nucleus, and binds to androgen response elements (AREs) on target genes, thereby modulating their transcription. In tissues like muscle, this leads to an anabolic response. Its partial agonism may contribute to its tissue-selective effects, potentially by recruiting different co-regulators to the AR complex compared to full agonists like testosterone.





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Caption: AC-262536 signaling pathway in a target cell.

Experimental Protocols

The following are representative protocols for key experiments used to characterize **AC-262536**, based on published methodologies.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of AC-262536 to the androgen receptor.

Methodology:

- Preparation of Reagents:
 - Assay Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA.
 - Radioligand: [3H]-Mibolerone (a high-affinity synthetic androgen).
 - Androgen Receptor Source: Cytosol extract from cells overexpressing the human AR.
 - Test Compound: Serial dilutions of AC-262536 in assay buffer.
- Assay Procedure:



- In a 96-well plate, combine the androgen receptor preparation, [3H]-Mibolerone, and varying concentrations of **AC-262536** or a control compound.
- Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
- Separate bound from free radioligand by filtration through a glass fiber filter mat.
- Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
- Measure the radioactivity on the filters using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of specific binding at each concentration of the test compound.
 - Determine the IC₅₀ (the concentration of AC-262536 that inhibits 50% of the specific binding of the radioligand).
 - Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Cell-Based Functional Assay (Luciferase Reporter Assay)

This assay measures the ability of **AC-262536** to activate the androgen receptor and induce gene transcription.

Methodology:

- Cell Culture and Transfection:
 - Culture a suitable cell line (e.g., HEK293) in appropriate media.
 - Co-transfect the cells with two plasmids: one expressing the human androgen receptor and another containing a luciferase reporter gene under the control of an androgenresponsive promoter (e.g., MMTV).
- Compound Treatment:



- Plate the transfected cells in a 96-well plate.
- Treat the cells with varying concentrations of AC-262536 or a reference agonist (e.g., testosterone) for 18-24 hours.
- · Luciferase Activity Measurement:
 - Lyse the cells to release the luciferase enzyme.
 - Add a luciferase substrate to the cell lysate.
 - Measure the luminescence produced using a luminometer.
- Data Analysis:
 - Normalize the luciferase activity to a control for cell viability.
 - Plot the normalized luciferase activity against the compound concentration.
 - Determine the EC₅₀ (the concentration of AC-262536 that produces 50% of the maximal response).

In Vivo Anabolic and Androgenic Activity in Castrated Male Rats

This animal model assesses the tissue-selective effects of AC-262536.

Methodology:

- Animal Model:
 - Use surgically castrated male Sprague-Dawley rats.
 - Allow the animals to recover for a period (e.g., one week) to ensure the regression of androgen-dependent tissues.
- Dosing:

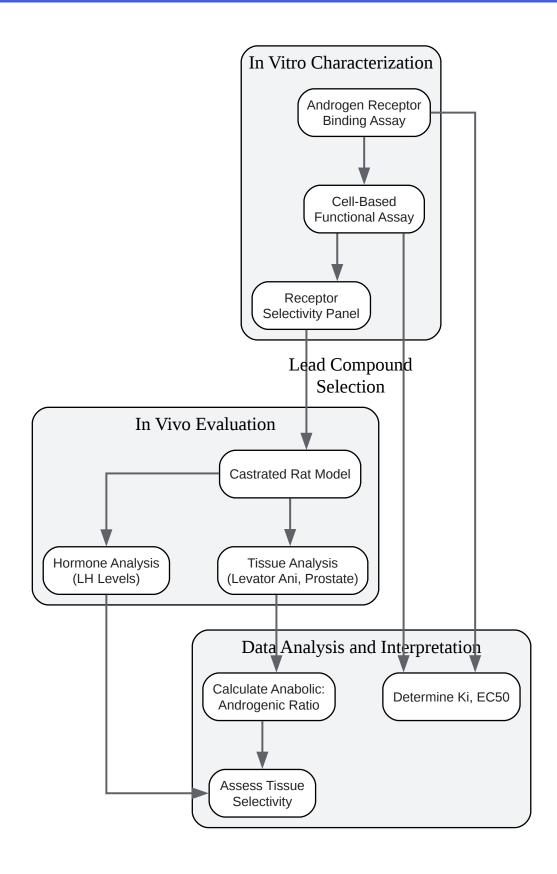


- Administer AC-262536, testosterone propionate (positive control), or vehicle (control) to the rats daily for a specified period (e.g., 14 days) via an appropriate route (e.g., oral gavage or subcutaneous injection).
- Tissue Collection and Analysis:
 - At the end of the treatment period, euthanize the animals.
 - Dissect and weigh the levator ani muscle (anabolic effect), prostate gland, and seminal vesicles (androgenic effects).
 - Collect blood samples to measure serum luteinizing hormone (LH) levels.
- Data Analysis:
 - Compare the weights of the target tissues and LH levels between the different treatment groups.
 - Calculate the anabolic and androgenic potency of AC-262536 relative to the testosteronetreated group.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the preclinical characterization of a SARM like **AC-262536**.





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Caption: Preclinical workflow for SARM characterization.



Conclusion

AC-262536 is a potent and selective androgen receptor modulator with a distinct pharmacological profile characterized by significant anabolic effects and reduced androgenic activity in preclinical models. Its ability to selectively stimulate muscle growth while having a lesser impact on prostate and seminal vesicles highlights its potential as a therapeutic agent for conditions such as muscle wasting diseases. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working on the development and understanding of SARMs. Further investigation is warranted to fully elucidate the clinical potential of AC-262536.

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